molecular formula C8H18O B1581811 3,5-Dimethyl-3-hexanol CAS No. 4209-91-0

3,5-Dimethyl-3-hexanol

Cat. No.: B1581811
CAS No.: 4209-91-0
M. Wt: 130.23 g/mol
InChI Key: INMGJWCKWKKMPN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-hexanol: is an organic compound with the molecular formula C8H18O . It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Mechanism of Action

3,5-Dimethyl-3-hexanol is a chemical compound with the molecular formula C8H18O . This compound, like other alcohols, has a wide range of potential applications and effects.

Mode of Action

Alcohols typically exert their effects by interacting with biological molecules such as proteins and lipids, altering their structure and function . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Alcohols can influence a variety of biochemical pathways, often by interacting with enzymes that catalyze key reactions . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

It is known that exposure to the compound can cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that this compound may interact with cellular membranes or other molecular targets in these tissues.

Biochemical Analysis

Cellular Effects

It is known that alcohols can affect cell membranes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,5-Dimethyl-3-hexanol on these processes are not currently known.

Molecular Mechanism

As an alcohol, it may interact with biomolecules through hydrogen bonding or other types of interactions . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (like 3,5-dimethyl-2-hexanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the alcohol, yielding this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethyl-3-hexanol can undergo oxidation reactions to form the corresponding ketone, 3,5-dimethyl-2-hexanone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Reduction: Although it is already an alcohol, further reduction is not typical. it can be involved in reduction reactions as a solvent or reactant.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products:

    Oxidation: 3,5-Dimethyl-2-hexanone.

    Substitution: 3,5-Dimethyl-3-hexyl chloride (when reacted with thionyl chloride).

Scientific Research Applications

Chemistry: 3,5-Dimethyl-3-hexanol is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: While specific biological applications are limited, tertiary alcohols like this compound can be used in the synthesis of pharmaceuticals and biologically active compounds.

Industry: In industrial applications, this compound is used as a solvent in the production of coatings, adhesives, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    3,5-Dimethyl-2-hexanol: Similar in structure but with the hydroxyl group on the second carbon.

    3,5-Dimethyl-1-hexanol: The hydroxyl group is on the first carbon, making it a primary alcohol.

    3,5-Dimethyl-3-pentanol: A shorter carbon chain but with a similar tertiary alcohol structure.

Uniqueness: 3,5-Dimethyl-3-hexanol is unique due to its specific placement of the hydroxyl group on the third carbon of a hexane chain, making it a tertiary alcohol. This structure imparts distinct chemical properties, such as resistance to oxidation compared to primary and secondary alcohols, and a higher boiling point due to increased molecular interactions.

Properties

IUPAC Name

3,5-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMGJWCKWKKMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871288
Record name 3,5-Dimethyl-3-hexanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4209-91-0
Record name 3,5-Dimethyl-3-hexanol
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Record name 3-Hexanol, 3,5-dimethyl-
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Record name 3,5-Dimethyl-3-hexanol
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Record name 3-Hexanol, 3,5-dimethyl-
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Record name 3,5-Dimethyl-3-hexanol
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Record name 3,5-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,5-Dimethyl-3-hexanol influence its reaction with the hydroxyl radical (OH)?

A1: The structure of this compound plays a key role in its reaction with the OH radical. Studies have shown that this reaction leads to the formation of various products, including acetone, 2-butanone, 2-methylpropanal, 4-methyl-2-pentanone, and 4-hydroxy-4-methyl-2-pentanone []. The formation of 4-hydroxy-4-methyl-2-pentanone is particularly noteworthy as it provides evidence for alkoxy radical isomerization, a process where an alkoxy radical rearranges its structure through intramolecular hydrogen abstraction [, ]. The specific arrangement of methyl and hydroxyl groups in this compound facilitates a 1,5-H shift within the resulting alkoxy radical, leading to the observed isomerization product.

Q2: What is the significance of alkoxy radical isomerization in the atmospheric chemistry of this compound?

A2: Alkoxy radical isomerization is a significant process in the atmospheric degradation of this compound and other volatile organic compounds (VOCs) [, ]. This isomerization can compete with other atmospheric reactions of alkoxy radicals, such as decomposition and reaction with oxygen (O2). These competing pathways ultimately influence the types and concentrations of secondary pollutants formed in the atmosphere. Understanding the rate constants for these competing reactions is crucial for accurately modeling atmospheric chemistry and predicting the environmental impact of VOC emissions.

Q3: Are there any spectroscopic studies on this compound?

A3: Yes, dielectric spectroscopy studies have been conducted on this compound []. These studies, focusing on dielectric constant and loss measurements in a heptane solution, revealed two distinct relaxation times. The longer relaxation time was attributed to the rotation of the entire molecule, while the shorter relaxation time was associated with the relaxation of the OH-group within the molecule. Interestingly, the study found minimal evidence of association (e.g., hydrogen bonding) between this compound molecules in the concentration range studied. This suggests that the molecule exists predominantly in a monomeric form in a non-polar solvent like heptane.

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